Dotatate gallium Ga-68
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Overview
Description
Dotatate gallium Ga-68 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a somatostatin receptor analog radiolabeled with gallium-68, a positron-emitting radioisotope. This compound has a high affinity for somatostatin receptors, which are often overexpressed in neuroendocrine tumors, making it an ideal candidate for imaging these types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotatate gallium Ga-68 is synthesized by radiolabeling the somatostatin analog, DOTA-octreotate, with gallium-68. The process typically involves the following steps:
Production of Gallium-68: Gallium-68 is produced either by a cyclotron or from a germanium-68/gallium-68 generator.
Radiolabeling: The gallium-68 is then eluted and mixed with DOTA-octreotate in a buffered solution.
Purification: The resulting compound is purified to remove any unbound gallium-68 and other impurities.
Industrial Production Methods
Industrial production of this compound involves automated synthesis modules that streamline the radiolabeling process. These modules ensure consistent quality and safety of the radiopharmaceutical. The use of cassette-based automated systems allows for efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions
Dotatate gallium Ga-68 primarily undergoes complexation reactions where the gallium-68 ion forms a stable complex with the DOTA-octreotate ligand. This complexation is facilitated by the chelating properties of the DOTA moiety.
Common Reagents and Conditions
Reagents: DOTA-octreotate, gallium-68 chloride, sodium acetate buffer.
Conditions: Elevated temperatures (around 95°C), pH control using buffers.
Major Products
The major product of the radiolabeling reaction is the this compound complex, which is used for PET imaging. Any unreacted gallium-68 or DOTA-octreotate is typically removed during the purification process .
Scientific Research Applications
Dotatate gallium Ga-68 has a wide range of applications in scientific research, particularly in the fields of medicine and biology:
Medical Imaging: It is extensively used in PET imaging to detect and monitor neuroendocrine tumors. .
Theranostics: The compound is also used in theranostic applications, where it helps in both diagnosis and therapy planning for neuroendocrine tumors.
Mechanism of Action
Dotatate gallium Ga-68 exerts its effects by binding to somatostatin receptors, particularly subtype 2, which are overexpressed in many neuroendocrine tumors. The gallium-68 isotope acts as a positron emitter, allowing for the detection of tumor sites during PET imaging. The binding of this compound to the somatostatin receptors enables the visualization of tumors due to the emitted positrons, which are detected by the PET scanner .
Comparison with Similar Compounds
Dotatate gallium Ga-68 is part of a family of radiolabeled somatostatin analogs used for PET imaging. Similar compounds include:
DOTA-TOC: Another somatostatin analog radiolabeled with gallium-68, used for imaging neuroendocrine tumors.
DOTA-NOC: A somatostatin analog with a slightly different receptor affinity profile, also used for PET imaging.
This compound is unique in its high affinity for somatostatin receptor subtype 2, making it particularly effective for imaging neuroendocrine tumors .
Properties
Key on ui mechanism of action |
The somatostatin receptor-based imaging is the preferred choice in the diagnostic and management of neuroendocrine tumors. The basis for the mechanism of dotatate gallium 68 is the binding of a ligand analog that is radiolabeled, in this case thye preferred binding site is the receptors of the subtype 2. The malignant cells are reported to overexpress the somatostatin subtype 2 receptor. Dotatate gallium 68 is a β+ emiting radionuclide with an emission yield that can be detected by the positron emission tomography and thus the seletive binding to the overexpressed somatostatin receptor will be detected. |
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CAS No. |
1027785-90-5 |
Molecular Formula |
C65H87GaN14O19S2 |
Molecular Weight |
1500.5 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |
InChI |
InChI=1S/C65H90N14O19S2.Ga/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+3/p-3/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1-2 |
InChI Key |
XBJPSVQFCQFGDC-WSCOIBMGSA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[68Ga+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Ga+3] |
solubility |
At pH above 7 can be soluble |
Origin of Product |
United States |
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